Segesterone

Receptor Pharmacology Steroid Selectivity Off-Target Profiling

Researchers requiring a progesterone receptor (PR) agonist without androgenic confounding frequently encounter cross-reactivity with levonorgestrel or 3-keto-desogestrel, which exhibit 40-70% androgen receptor (AR) binding relative to testosterone. Segesterone solves this with 500- to 600-fold lower AR affinity, ensuring PR-specific signaling in transcriptional assays, cell proliferation studies, and in vivo reproductive pharmacology. As the deacetylated parent compound and primary metabolite of segesterone acetate (Nestorone®), it is the definitive reference standard for LC-MS/MS method development, bioanalytical validation, and CYP3A4/5α-reductase metabolism studies. Its lack of SHBG binding simplifies free-fraction calculations in pharmacokinetic models. • >500-fold AR selectivity window vs. levonorgestrel/3-keto-desogestrel • No SHBG binding - accurate free-hormone quantification • Validated reference standard for ANDA/DMF impurity profiling • Min. 1 g custom synthesis with 2-4 month lead time; inquire for smaller R&D aliquots

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 7690-08-6
Cat. No. B1250651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSegesterone
CAS7690-08-6
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O
InChIInChI=1S/C21H28O3/c1-12-10-19-18-6-4-14-11-15(23)5-7-16(14)17(18)8-9-20(19,3)21(12,24)13(2)22/h11,16-19,24H,1,4-10H2,2-3H3/t16-,17+,18+,19-,20-,21-/m0/s1
InChIKeySFLXYFZGKSGFKA-XUDSTZEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Segesterone Procurement for Reproductive Research


Segesterone (CAS 7690-08-6), also known as 17α-deacetylnestorone or 16-methylene-17α-hydroxy-19-norprogesterone, is a synthetic steroidal progestin belonging to the 19-norprogesterone class [1]. Unlike the clinically marketed acetate ester prodrug (segesterone acetate, Nestorone®), the parent compound segesterone itself was never commercially marketed as a drug product and is primarily utilized as a reference standard, analytical benchmark, or research reagent in preclinical pharmacology, receptor binding assays, and drug metabolism investigations [2]. It functions as a potent progesterone receptor (PR) agonist with a molecular weight of 328.4 g/mol and the molecular formula C21H28O3 [3].

Workflow
PR receptor binding & cell signaling assays
Selection
Non-androgenic progestin probe; analytical reference standard for segesterone acetate
Use Context
Metabolite identification, LC-MS/MS method development, and in vitro metabolism studies

Segesterone: Why Alternative Progestins Fail as Substitutes


Segesterone exhibits a constellation of receptor selectivity, metabolic vulnerability, and binding protein interactions that fundamentally preclude its interchangeable use with other progestins such as levonorgestrel, medroxyprogesterone acetate, or 3-keto-desogestrel in research settings. Critically, segesterone demonstrates negligible binding affinity to the androgen receptor—approximately 500- to 600-fold lower than testosterone—whereas both levonorgestrel and 3-keto-desogestrel show substantial androgen receptor engagement (40–70% of testosterone binding) [1]. Furthermore, segesterone does not bind to sex hormone-binding globulin (SHBG), in direct contrast to levonorgestrel and 3-keto-desogestrel, which significantly alters free fraction calculations and in vivo pharmacokinetic modeling [1]. These pharmacologic divergences invalidate the assumption that potency-adjusted substitution across progestin classes will yield equivalent experimental outcomes in receptor profiling, off-target assessment, or formulation development.

AR CrosstalkLevonorgestrel and 3-keto-desogestrel exhibit significant androgen receptor engagement, introducing androgenic background noise absent with segesterone.
SHBG BindingComparator progestins bind sex hormone-binding globulin, altering free fraction predictions; segesterone shows no SHBG interaction, simplifying PK models.
Route DependenceSegesterone acetate is extensively metabolized orally, requiring parenteral delivery for in vivo activity, unlike orally active levonorgestrel.

Segesterone Quantitative Differentiation Evidence


AR Binding Selectivity vs. Levonorgestrel

Segesterone demonstrates a substantial reduction in androgen receptor (AR) binding relative to comparator progestins, minimizing androgenic off-target activity in experimental models. In direct receptor binding studies, the affinity of segesterone (as its acetate ester, Nestorone) for AR was 500- to 600-fold lower than that of testosterone [1]. In contrast, both levonorgestrel and 3-keto-desogestrel exhibited significant AR binding, achieving 40% to 70% of testosterone's binding affinity under identical assay conditions [1]. This differentiation is further corroborated by in vivo findings: segesterone produced no androgenic or anabolic activity in castrated immature rat models assessing ventral prostate and levator ani growth, whereas comparator progestins with higher AR affinity demonstrate measurable androgenic effects [1].

AR Binding
Head-to-head
~500–600-fold lower AR affinity vs testosterone; comparators 40–70% of testosterone binding
Supports PR-selective probe with minimal androgenic crosstalk
Reported receptor binding assay; testosterone as reference
Receptor Pharmacology Steroid Selectivity Off-Target Profiling

SHBG Binding Profile vs. Comparators

Segesterone exhibits a distinct sex hormone-binding globulin (SHBG) interaction profile that fundamentally alters its free fraction pharmacokinetics relative to common comparator progestins. In direct binding assays, segesterone (as Nestorone) showed no measurable binding to SHBG [1]. Conversely, both levonorgestrel and 3-keto-desogestrel demonstrated significant SHBG binding under identical assay conditions [1]. This divergence has practical implications: SHBG-bound progestins exhibit variable free concentrations that fluctuate with SHBG levels (which are modulated by estrogen co-administration, pregnancy, and hepatic function), whereas segesterone's albumin-only binding (95% bound to albumin [2]) yields more predictable free fraction calculations independent of SHBG fluctuations.

SHBG Binding
Head-to-head
No SHBG binding detected for segesterone; significant binding for levonorgestrel and 3-keto-desogestrel
Eliminates SHBG as confounder for free fraction calculations
Reported SHBG binding assay
Pharmacokinetic Modeling Plasma Protein Binding Free Drug Fraction

Oral vs. Parenteral Bioavailability

Segesterone acetate demonstrates a pronounced route-dependent potency differential that defines its formulation constraints and research applications. The oral bioavailability of segesterone acetate is reported at approximately 10% due to extensive first-pass hepatic metabolism [1][2]. When administered via subcutaneous or other parenteral routes, however, the compound exhibits greater than 100-fold higher progestational potency relative to oral dosing [3]. This extreme route-dependence is not a shared characteristic across all progestins: levonorgestrel, for instance, is orally bioavailable and widely formulated as an oral contraceptive, whereas segesterone acetate's metabolic profile necessitates non-oral delivery systems such as subcutaneous implants, vaginal rings, or transdermal gels for any in vivo application [4].

Oral Bioavailability
Cross-study
Oral BA ~10%; parenteral >100-fold potency increase over oral route
Defines strict non-oral delivery requirement for in vivo activity
Comparative bioassays in rabbit models
Drug Delivery Formulation Development First-Pass Metabolism

Mineralocorticoid Receptor Off-Target Assessment

Segesterone (as Nestorone) exhibits a mineralocorticoid receptor (MR) binding and potency profile that distinguishes it from several widely used comparator progestins in terms of predicted in vivo MR-mediated off-target effects. In direct binding assays, Nestorone demonstrated MR affinity significantly lower than that of progesterone [1]. More critically, dose-response analyses established that Nestorone's MR antagonist potency for transactivation is significantly less potent than spironolactone, and—in contrast to levonorgestrel, gestodene, and drospirenone—Nestorone is not predicted to compete with the endogenous mineralocorticoid aldosterone for MR binding in vivo at therapeutic doses [1]. The study concluded that all progestins evaluated except medroxyprogesterone acetate, norethisterone acetate, and Nestorone will likely produce physiologically significant off-target effects via MR at clinically used doses [1].

MR Competition
Head-to-head
Segesterone not predicted to compete with aldosterone in vivo; comparators levonorgestrel, gestodene, drospirenone predicted significant competition
Reduced MR off-target liability for cardiovascular/renal studies
Based on MR transactivation dose-response and free concentration estimates
Mineralocorticoid Receptor Off-Target Safety Endocrine Pharmacology

Segesterone Optimal Application Scenarios


PR Agonist Studies with Minimal AR Crosstalk

Investigators conducting PR-mediated transcriptional assays, cell proliferation studies, or in vivo reproductive pharmacology experiments where androgenic background activity would confound interpretation should select segesterone over levonorgestrel or 3-keto-desogestrel. The 500- to 600-fold AR binding selectivity window relative to testosterone, contrasted with comparators' 40–70% AR binding, ensures that observed effects are attributable to PR agonism rather than AR signaling [4].

Non-Oral Sustained-Release Formulation & PK Modeling

Researchers developing subcutaneous implants, vaginal rings, transdermal gels, or other parenteral sustained-release systems should prioritize segesterone acetate, as its 10% oral bioavailability and >100-fold parenteral-to-oral potency differential render it uniquely suited to—and exclusively functional within—non-oral delivery platforms [4][2]. The compound's lack of SHBG binding further simplifies free fraction calculations in pharmacokinetic models [3].

Cardiovascular & Renal Studies Avoiding MR Confounding

In experimental models examining blood pressure regulation, electrolyte homeostasis, or cardiovascular outcomes where MR signaling could confound progestin-mediated effects, segesterone provides a cleaner pharmacologic tool than levonorgestrel, gestodene, or drospirenone. The evidence that segesterone (Nestorone) falls into the subset of progestins not predicted to compete with aldosterone for MR in vivo at clinical doses supports its selection for studies requiring MR-neutral progestin activity [4].

Reference Standard for Analytical Methods & Metabolite ID

As the deacetylated parent compound and primary metabolite of the clinically used prodrug segesterone acetate [4], segesterone (CAS 7690-08-6) is the appropriate reference standard for LC-MS/MS method development, bioanalytical assay validation, and in vitro metabolism studies investigating CYP3A4-mediated hydroxylation or 5α-reductase-mediated reduction pathways [2].

Application
Selection Property
Validation Focus
PR signaling assays
High PR/AR selectivity
Verify absence of androgenic crosstalk
Parenteral sustained-release research
Route-dependent bioavailability profile
Confirm non-oral delivery requirement
Cardiovascular/renal endpoint studies
Low mineralocorticoid receptor competition
Validate MR neutrality in experimental model
Bioanalytical method development
Deacetylated parent reference standard
Confirm retention time and MS/MS transitions

Technical Documentation Hub

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35 linked technical documents
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